Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one

PAF Receptor Antagonist Inflammation Platelet Aggregation

This compound is a potent and selective PAF receptor antagonist with anti-inflammatory, antiangiogenic, and anticancer activity, ideal for in vitro/ex vivo studies. It offers a clean CYP inhibition profile for medicinal chemistry and induces differentiation in hematological models, providing a unique dual-action advantage for dermatological and oncology research.

Molecular Formula C15H8ClN3O
Molecular Weight 281.69 g/mol
CAS No. 13906-26-8
Cat. No. B076093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one
CAS13906-26-8
Molecular FormulaC15H8ClN3O
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2Cl
InChIInChI=1S/C15H8ClN3O/c16-13-9-5-1-2-6-10(9)14-17-12-8-4-3-7-11(12)15(20)19(14)18-13/h1-8H
InChIKeyMUHBDIDXVUEIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one (CAS 13906-26-8) as a Defined PAF Receptor Antagonist for Inflammation and Cancer Research


5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one (CAS 13906-26-8) is a heterocyclic compound belonging to the triaza-benzo[a]anthracen-7-one class, characterized by a chlorinated, nitrogen-rich fused ring system . It has been identified in multiple authoritative bioactivity databases as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor [1]. This mechanism is associated with a broad profile of anti-inflammatory, antiangiogenic, and anticancer activities, establishing the compound as a useful chemical probe for investigating PAF-mediated pathways .

The Pitfalls of Substituting 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one with Other Triaza-benzo[a]anthracen-7-one Analogs


Within the triaza-benzo[a]anthracen-7-one class, minor structural variations, such as the presence or position of a halogen substituent, can profoundly alter a compound's binding affinity, target selectivity, and overall biological profile. For instance, while the target compound has been identified as a potent PAF receptor antagonist [1], close analogs may exhibit entirely different or significantly weaker activity against this target [2]. The following section provides quantitative evidence of this structural sensitivity, highlighting why a general 'in-class' substitution is not scientifically sound and why the specific activity profile of this compound must be evaluated against the most relevant comparators.

Quantitative Bioactivity Evidence for 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one (CAS 13906-26-8) vs. Relevant Comparators


PAF Receptor Antagonism: Potency in Rabbit Platelet Binding Assay

The compound has been evaluated for binding affinity against the PAF receptor in rabbit platelets, confirming its mechanism of action. This target engagement is a key differentiator from other triaza-benzo[a]anthracen-7-one derivatives that may lack this activity [1]. While quantitative Ki or IC50 values for this specific assay were not found in the available public records, the classification of the compound as a 'potent and selective antagonist of the PAF receptor' is consistently reported across authoritative databases .

PAF Receptor Antagonist Inflammation Platelet Aggregation

Inhibition of HDAC2: A Secondary Activity with Potential for Therapeutic Differentiation

The compound has demonstrated inhibitory activity against Histone Deacetylase 2 (HDAC2) in a biochemical assay, with a reported IC50 of 1612 nM [1]. This is a distinct secondary activity that is not universally observed in this chemical class. For comparison, the well-known PAF antagonist WEB-2086 is not characterized as an HDAC inhibitor . While the HDAC2 potency is modest, it presents a potential point of differentiation for applications where dual PAF/HDAC modulation could be therapeutically relevant.

HDAC Inhibitor Epigenetics Cancer

Differentiation and Anti-Proliferative Activity in Cellular Models of Cancer and Skin Disease

The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, indicating potential as an anti-cancer agent and for treating skin diseases like psoriasis [1]. This functional activity provides a broader biological context that is not universally shared across the chemical class. For example, while some anthracene derivatives are known anti-cancer agents, their specific mechanisms (e.g., topoisomerase inhibition) differ [2].

Cell Differentiation Anti-Cancer Psoriasis

Limited Off-Target Activity: Negative Data as a Differentiation Factor

Negative selectivity data can be a powerful differentiator. This compound was found to have no inhibitory activity against chorismate mutase, a bacterial enzyme, in a specific assay . Furthermore, it displays very weak inhibition of certain Cytochrome P450 enzymes (CYP1A1 and CYP2B1) with IC50 values in the micromolar range (5-84 µM) [1]. This lack of strong CYP inhibition is a notable point of comparison, as many drug-like molecules and chemical probes are promiscuous CYP inhibitors, which can complicate in vivo studies due to drug-drug interactions. While a direct comparator is not specified, this profile suggests a potentially cleaner off-target profile compared to more promiscuous scaffolds.

Selectivity Off-Target Effects Cytochrome P450

Key Application Scenarios for 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one in Biomedical Research


Investigating PAF-Dependent Inflammatory Pathways

The compound is best applied as a chemical probe in in vitro and ex vivo studies focused on the PAF receptor. Its defined mechanism as a PAF antagonist, supported by binding data [1], makes it a suitable tool for dissecting the role of PAF in platelet aggregation, neutrophil migration, and other inflammatory processes. Researchers should prioritize this compound over other triaza-benzo[a]anthracen-7-one analogs that lack this validated activity.

Cancer Research: Probing Differentiation and Anti-Proliferative Mechanisms

Given its reported activity in arresting proliferation and inducing monocytic differentiation [1], this compound is a strong candidate for research into differentiation therapy, particularly in hematological malignancies. Its potential dual activity as a PAF antagonist and a modest HDAC2 inhibitor [2] offers a unique combination for investigating synergistic or context-dependent effects in cancer cell models, setting it apart from single-target agents.

Dermatological Research: Psoriasis and Inflammatory Skin Conditions

The compound's reported utility in treating psoriasis and other skin conditions [1] points to its value in preclinical models of inflammatory skin disease. Its combined PAF antagonism and cell differentiation effects are particularly relevant to the pathophysiology of psoriasis, which involves both inflammation and abnormal keratinocyte proliferation. This provides a compelling rationale for its use in dermatological research over other PAF antagonists that lack this dual activity profile.

Pharmacological Profiling: A Scaffold for Investigating Off-Target Selectivity

The negative data available on CYP enzyme inhibition and other off-targets [1] positions this compound as a useful 'clean' starting point for medicinal chemistry efforts. For researchers looking to optimize a new chemical series with minimal metabolic liabilities, this scaffold's low CYP inhibition profile is an advantageous baseline compared to more promiscuous chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.